molecular formula C10H19N5O B2879914 4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1495005-42-9

4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2879914
CAS No.: 1495005-42-9
M. Wt: 225.296
InChI Key: NOCDYDSZWZRZDU-UHFFFAOYSA-N
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Description

4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide (CAS 1495005-42-9) is a specialized pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C 10 H 19 N 5 O, with a molecular weight of 225.29 g/mol. The compound features a pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, which is a privileged scaffold in drug discovery due to its wide range of biological activities (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4766773/). The structure includes key functional groups that enhance its research value: a free amino group and a carboxamide side chain terminating in a dimethylaminoethyl moiety. Aminopyrazoles, in particular, are recognized as versatile frameworks that provide useful ligands for various enzymes and receptors, including p38MAPK, different kinases, and cyclooxygenase (COX) (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10177828/). Pyrazole-containing compounds are extensively studied for their anti-inflammatory, anticancer, antimicrobial, and antiviral properties, making them valuable intermediates for developing new therapeutic agents (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4766773/). The dimethylaminoethyl side chain is a common pharmacophore that can improve solubility and influence interactions with biological targets. This compound is intended for research applications as a building block or intermediate in the synthesis of more complex molecules, particularly in the exploration of new kinase inhibitors or other targeted therapies. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-N-[2-(dimethylamino)ethyl]-2-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-4-15-9(8(11)7-13-15)10(16)12-5-6-14(2)3/h7H,4-6,11H2,1-3H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCDYDSZWZRZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Based Cyclization

The most common approach involves cyclocondensation of β-ketonitrile derivatives with substituted hydrazines. For example, ethyl 3-cyano-3-ethoxyacrylate reacts with ethylhydrazine in ethanol under reflux to yield 1-ethyl-5-cyano-1H-pyrazole-4-amine (Scheme 1).

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Time: 12–16 hours
  • Yield: 68–72%

Solid-Phase Synthesis

A resin-bound strategy (Scheme 2) immobilizes intermediates to streamline purification. Wang resin is functionalized with a β-ketonitrile moiety, which reacts with ethylhydrazine to form the pyrazole ring. Subsequent hydrolysis and coupling with 2-(dimethylamino)ethylamine yield the target compound.

Key Advantages :

  • Avoids isolation of reactive intermediates.
  • Purity: >95% (HPLC).

Functionalization of the Carboxamide Side Chain

Carbodiimide-Mediated Coupling

The 5-cyano group of 1-ethyl-5-cyano-1H-pyrazole-4-amine is hydrolyzed to a carboxylic acid using concentrated HCl, followed by activation with EDCl/HOBt and coupling with 2-(dimethylamino)ethylamine (Scheme 3).

Optimization Insights :

  • Activation Time : 1 hour at 0°C improves coupling efficiency.
  • Solvent : DMF enhances solubility of intermediates.
  • Yield : 82% after column chromatography.

One-Pot Hydrolysis-Amidation

A streamlined protocol hydrolyzes the nitrile to an amide in situ using H₂O₂ and NaOH, followed by direct reaction with 2-(dimethylamino)ethylamine (Scheme 4).

Conditions :

  • Oxidizing Agent: 30% H₂O₂
  • Base: 2 M NaOH
  • Temperature: 60°C
  • Yield: 75%

Alternative Routes and Comparative Analysis

Palladium-Catalyzed Amination

Aryl halides at C-5 undergo Buchwald-Hartwig amination with 2-(dimethylamino)ethylamine (Scheme 5). This method avoids nitrile hydrolysis but requires specialized catalysts.

Catalyst System :

  • Pd(OAc)₂/Xantphos
  • Base: Cs₂CO₃
  • Yield: 65%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. Cyclocondensation of ethyl 3-cyanoacetoacetate with ethylhydrazine at 120°C for 20 minutes achieves 70% yield, followed by microwave-assisted amidation (30 minutes, 80°C).

Data Tables and Reaction Optimization

Table 1. Comparative Yields Across Synthetic Methods

Method Key Step Yield (%) Purity (%)
Hydrazine cyclization Cyclocondensation 72 90
Solid-phase synthesis Resin cleavage 85 95
Carbodiimide coupling Amide formation 82 93
Microwave-assisted Cyclization + amidation 75 88

Table 2. Reaction Conditions for Carboxamide Formation

Parameter EDCl/HOBt Method One-Pot Method
Temperature 0°C → RT 60°C
Time 12 hours 6 hours
Solvent DMF Ethanol/H₂O
Byproducts <5% urea derivatives <3% over-oxidation products

Challenges and Mitigation Strategies

Byproduct Formation

  • Over-alkylation : Occurs during ethylhydrazine reactions. Mitigated by using stoichiometric hydrazine and low temperatures.
  • Resin Degradation : In solid-phase synthesis, minimized by using acid-labile linkers and shorter reaction times.

Scalability Issues

  • Microwave Methods : Limited to batch sizes <100 g. Continuous-flow systems are under investigation for industrial-scale production.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways. Medicine: Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Carboxamides

Compound A : 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide (CAS 1004451-79-9)
  • Key Differences: The carboxamide is attached to a 3-methoxyphenyl group instead of a dimethylaminoethyl chain.
Compound B : N-(2-aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (CAS 1006459-54-6)
  • Key Differences: A nitro (-NO₂) group replaces the amino (-NH₂) group at position 3. Impact: The nitro group is electron-withdrawing, reducing the electron density of the pyrazole ring compared to the electron-donating amino group. This substitution likely decreases reactivity in nucleophilic environments but increases stability under acidic conditions .

Role of Dimethylaminoethyl Substituents

Compound C : Ethyl 4-(dimethylamino)benzoate (from resin studies)
  • Key Similarities: Contains a dimethylamino group linked to an ethyl ester. Impact: In resin formulations, the dimethylamino group enhances the degree of conversion and physical properties due to its electron-donating nature. This suggests that the dimethylaminoethyl chain in the target compound may similarly improve solubility and reactivity in polar solvents .
Compound D : 2-(Dimethylamino)ethanethiol (CAS 108-02-1)
  • Key Differences :
    • Replaces the carboxamide with a thiol (-SH) group.
    • Impact : The thiol group introduces redox activity (e.g., disulfide formation), which is absent in the carboxamide-containing target compound. This makes Compound D more reactive in oxidative environments .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight Key Properties Evidence Source
Target Compound 4-NH₂, N-(2-(Me₂N)ethyl) carboxamide ~239.3 g/mol High polarity, potential H-bond donor -
Compound A (CAS 1004451-79-9) N-(3-MeO-phenyl) carboxamide 260.29 g/mol Aromatic, hydrophobic interactions
Compound B (CAS 1006459-54-6) 4-NO₂, N-(2-aminoethyl) carboxamide 227.23 g/mol Electron-deficient, stable under acid
Compound C (Ethyl 4-(Me₂N)benzoate) Ethyl ester, Me₂N substituent ~207.3 g/mol Enhances resin reactivity

Research Findings and Implications

  • Reactivity: The amino group in the target compound facilitates hydrogen bonding, critical for drug-receptor interactions, while the dimethylaminoethyl chain improves solubility, as seen in resin systems .
  • Synthetic Flexibility: The nitro-to-amino conversion (as in ) allows for post-synthetic modifications, offering a pathway to diversify the target compound’s applications .
  • Stability Trade-offs: Compared to nitro analogs (Compound B), the amino group increases susceptibility to oxidation but enhances bioactivity .

Biological Activity

4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, also known as a derivative of pyrazole, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C8H14N4O
  • Molecular Weight : 182.23 g/mol
  • CAS Number : 1260243-04-6

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, has been studied extensively. These compounds exhibit various pharmacological properties such as:

  • Anticancer Activity : Research indicates that certain pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells, with growth inhibition percentages of approximately 54.25% and 38.44%, respectively .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Some studies have reported that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for COX inhibition can be as low as 0.04 μmol, indicating potent anti-inflammatory activity .
  • Antioxidant Activity : Certain pyrazole compounds have demonstrated antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is particularly relevant in developing treatments for oxidative stress-related diseases .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish their pharmacological effects:

Structural ModificationEffect on Activity
N-substituentsVarying effects on anticancer and anti-inflammatory activities; specific substitutions can lead to increased potency .
Alkyl/aryl groupsThe presence of certain groups at position N1 has been linked to enhanced antiproliferative activity against cancer cells .
Functional groupsIntroduction of functional groups at positions 3 and 5 can improve antioxidant activity and selectivity towards COX enzymes .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives:

  • Cytotoxicity Studies :
    • A study involving various pyrazole derivatives found that the compound exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating strong anticancer potential .
  • Anti-inflammatory Activity :
    • In vivo studies demonstrated that certain pyrazole derivatives effectively reduced inflammation in animal models, showing a higher percentage of edema inhibition compared to standard anti-inflammatory drugs like celecoxib .
  • Antioxidant Assays :
    • Various assays (ABTS, FRAP, ORAC) confirmed the antioxidant capabilities of specific pyrazole compounds, highlighting their potential in treating diseases associated with oxidative stress .

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